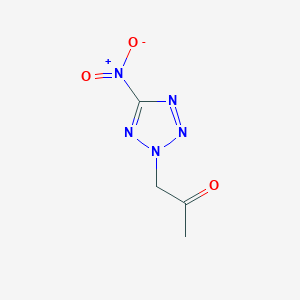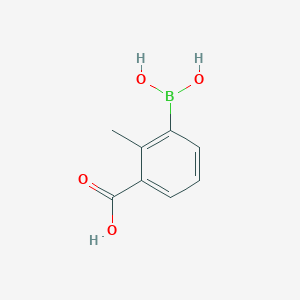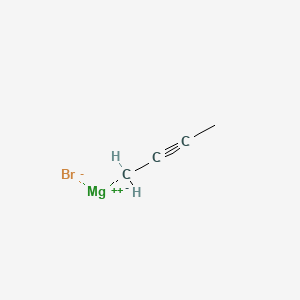
But-2-ynylmagnesium bromide, 0.50 M in THF
Vue d'ensemble
Description
But-2-ynylmagnesium bromide, 0.50 M in THF is an organometallic compound that is widely used in organic chemistry. It is a powerful nucleophile and can be used for the synthesis of a variety of organic compounds.
Mécanisme D'action
The mechanism of action of But-2-ynylmagnesium bromide involves the attack of the nucleophilic carbon atom on the electrophilic carbon atom of the substrate. This leads to the formation of a new carbon-carbon bond and the displacement of the leaving group. The reaction is typically carried out in the presence of a proton source, such as water or alcohol, to quench the reaction and prevent further reaction.
Biochemical and Physiological Effects:
But-2-ynylmagnesium bromide has no known biochemical or physiological effects. It is not used in drug development or for medical purposes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of But-2-ynylmagnesium bromide include its high reactivity and versatility in organic synthesis. It can be used to synthesize a wide range of organic compounds, including complex natural products. However, the limitations of But-2-ynylmagnesium bromide include its sensitivity to air and moisture, which can lead to unwanted side reactions. It is also highly reactive and can be difficult to control in some reactions.
Orientations Futures
For But-2-ynylmagnesium bromide research include the development of new synthetic methods and the application of But-2-ynylmagnesium bromide in the synthesis of complex natural products. Researchers are also exploring the use of But-2-ynylmagnesium bromide in the development of new materials, such as polymers and catalysts.
Conclusion:
In conclusion, But-2-ynylmagnesium bromide, 0.50 M in THF is a powerful nucleophile that has many scientific research applications. It is commonly used in organic synthesis and can be used to synthesize a wide range of organic compounds. However, it is sensitive to air and moisture and can be difficult to control in some reactions. Future research on But-2-ynylmagnesium bromide will focus on the development of new synthetic methods and the application of But-2-ynylmagnesium bromide in the synthesis of complex natural products and new materials.
Applications De Recherche Scientifique
But-2-ynylmagnesium bromide has many scientific research applications. It can be used as a nucleophile in the synthesis of a variety of organic compounds, including alcohols, ketones, and esters. It can also be used in the synthesis of complex natural products, such as steroids and terpenes.
Propriétés
IUPAC Name |
magnesium;but-2-yne;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5.BrH.Mg/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJCOCZZOZVOQM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[CH2-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



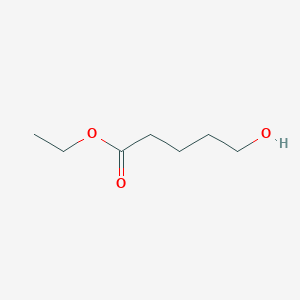

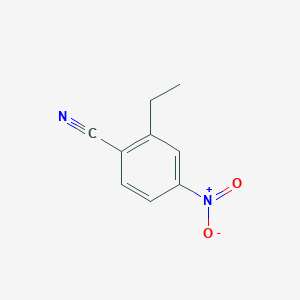

![(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid](/img/structure/B3046843.png)

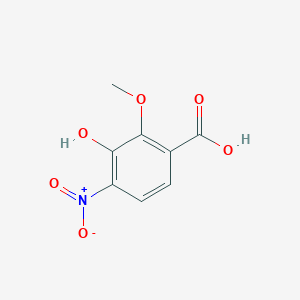

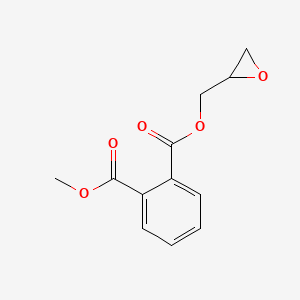
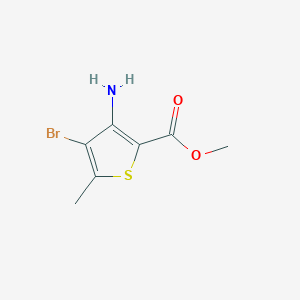
![Thieno[3,2-b]pyridin-2-ylmethanamine](/img/structure/B3046852.png)
